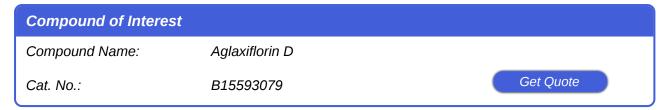


A Comparative Analysis of Structure-Activity Relationships in Rocaglamides

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For Researchers, Scientists, and Drug Development Professionals

Rocaglamides, a class of complex natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent and diverse biological activities, including anticancer, antiviral, and insecticidal properties.[1][2][3] These molecules, characterized by a unique cyclopenta[b]benzofuran core, exert their effects primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein translation.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different rocaglamides, supported by experimental data, to inform future drug discovery and development efforts.

Mechanism of Action: Targeting Translation Initiation

Rocaglamides bind to eIF4A, clamping it onto specific mRNA transcripts, particularly those with structured 5' untranslated regions (UTRs), thereby stalling the assembly of the eIF4F translation initiation complex.[5][6] This leads to the inhibition of protein synthesis of a subset of proteins, including many that are critical for cancer cell proliferation and survival, such as cyclins and oncogenes.[4][7] The primary molecular target has been identified as eIF4A, although interactions with other proteins like prohibitins (PHB1 and PHB2) and the DEAD-box helicase DDX3 have also been reported, which may contribute to their pleiotropic effects.[4][8]



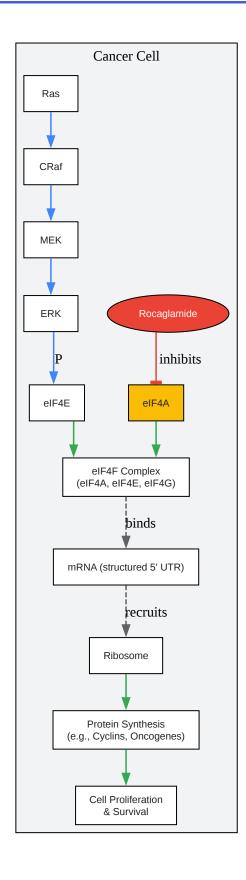




The inhibition of eIF4A by rocaglamides disrupts downstream signaling pathways crucial for cell growth and survival, most notably the Ras-CRaf-MEK-ERK pathway.[4] By inhibiting the synthesis of key proteins in this cascade, rocaglamides can effectively shut down pro-survival signals in cancer cells.

Below is a diagram illustrating the signaling pathway affected by rocaglamides.





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Caption: Rocaglamide inhibits eIF4A, disrupting the Ras-CRaf-MEK-ERK pathway and protein synthesis.

Structure-Activity Relationship (SAR) Comparison

The biological activity of rocaglamides is highly dependent on their chemical structure. Modifications to the core scaffold and its substituents can significantly impact potency and selectivity. Key structural features that influence activity are discussed below.

The Cyclopenta[b]benzofuran Core

The rigid, planar cyclopenta[b]benzofuran skeleton is essential for the biological activity of rocaglamides.[2] Compounds with related but different heterocyclic cores, such as the aglains which possess a pyran ring instead of a furan ring, are generally inactive.[10] This highlights the critical role of the specific three-dimensional arrangement of the pharmacophore for binding to eIF4A.

Substitutions on the Core Structure

C1 Position: The stereochemistry and nature of the substituent at the C1 position are crucial. Naturally occurring rocaglamides with a hydroxyl group at C1 generally exhibit high potency. Acetylation of this hydroxyl group tends to diminish activity.[10]

C2 Position: The substituent at the C2 position significantly modulates activity. While a variety of substitutions are tolerated, bulky aminoacyl groups can decrease potency.[10] However, the introduction of certain functionalities, such as hydroxamates or acyl sulfamides, has led to the development of potent synthetic analogues with selective activity against specific cancer types, like glioblastoma stem cells.[8]

C3' Position: Hydroxylation or methoxylation at the C3' position of the C-ring (phenyl ring B) can influence activity, though the effects are often compound-dependent.[3]

C8b Position: The substituent at the C8b position also plays a role. For instance, substitution of a hydroxyl group with a methoxyl group at C-8b has been shown to lead to a loss of insecticidal activity.[2]

Quantitative Comparison of Rocaglamide Analogues



The following tables summarize the cytotoxic and antiviral activities of various natural and synthetic rocaglamides against different cancer cell lines and viruses.

Table 1: Cytotoxic Activity of Rocaglamides against Cancer Cell Lines

Compound	Cell Line	Assay Type	IC50 (μM)	Reference
Didesmethyl- rocaglamide	MONO-MAC-6 (Leukemia)	MTT	0.004	[10]
Didesmethyl- rocaglamide	MEL-JUSO (Melanoma)	MTT	0.013	[10]
Rocaglamide A	MDA-MB-231 (Breast Cancer)	MTT	~0.009 (at 48h)	[11]
Silvestrol	Various Cancer Cell Lines	-	Low nanomolar	[1][6]
Zotatifin	-	-	-	[12]
CR-1-31-B	-	-	-	[12]

Note: IC50 values can vary depending on the assay conditions and cell line used.

Table 2: Antiviral Activity of Rocaglamides



Compound	Virus	Cell Line	Assay Type	EC50 (nM)	Reference
Silvestrol	HCoV-229E	MRC-5	Plaque Assay	-	[12]
Silvestrol	MERS-CoV	MRC-5	Plaque Assay	-	[12]
Silvestrol	SARS-CoV-2	Vero E6	Plaque Assay	-	[12]
Zotatifin	HCoV-229E	MRC-5	Plaque Assay	3.9	[12]
Zotatifin	MERS-CoV	MRC-5	Plaque Assay	4.3	[12]
Zotatifin	SARS-CoV-2	Vero E6	Plaque Assay	41.6	[12]
CR-1-31-B	MAYV	HDFs & HMC3	Plaque Assay	Potent inhibition	[13]
Rocaglamide A	MAYV	HDFs & HMC3	Plaque Assay	No significant reduction	[13]

Note: EC50 values represent the concentration required to inhibit viral replication by 50%.

Experimental Protocols

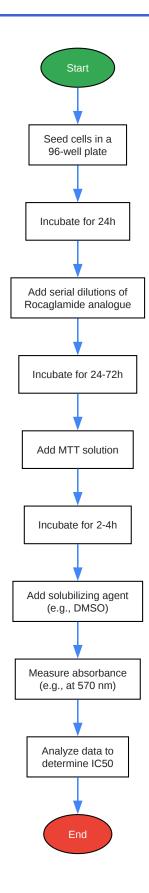
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:





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Caption: Workflow for a typical MTT cell viability assay.



Detailed Steps:

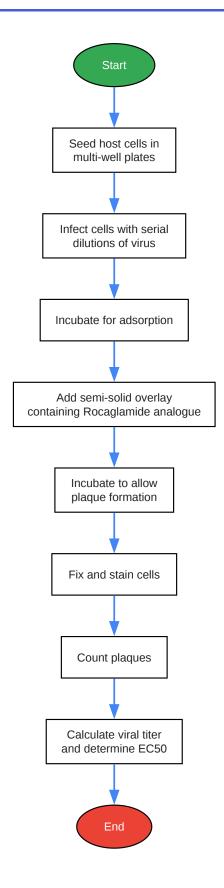
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[14]
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the rocaglamide compounds. A vehicle control (e.g., DMSO) is also included.[14]
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11][14]
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
 are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by
 metabolically active cells.[14]
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[14]
- Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined by plotting the viability against the log of the compound concentration.

Viral Plaque Assay

The plaque assay is a standard method for quantifying the concentration of infectious virus particles.

Workflow:





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Caption: General workflow for a viral plaque assay.



Detailed Steps:

- Cell Seeding: A confluent monolayer of host cells is prepared in multi-well plates.
- Virus Inoculation: The cells are inoculated with serial dilutions of the virus stock.[12]
- Adsorption: The virus is allowed to adsorb to the cells for a short period (e.g., 1 hour).[12]
- Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus. The overlay medium contains different concentrations of the rocaglamide being tested.[12]
- Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
- Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plagues.
- Plaque Counting: The number of plaques is counted for each virus dilution.
- Data Analysis: The viral titer (in plaque-forming units per milliliter) is calculated. The EC50 is determined by comparing the reduction in plaque number in treated wells to untreated controls.

Conclusion

The structure-activity relationships of rocaglamides are complex, with subtle modifications to the chemical structure leading to significant changes in biological activity. The cyclopenta[b]benzofuran core is a critical pharmacophore, and substitutions at various positions on this scaffold modulate potency and selectivity. The quantitative data presented herein highlights the potent anticancer and antiviral activities of this class of compounds. A thorough understanding of the SAR of rocaglamides is essential for the rational design of novel analogues with improved therapeutic indices for the treatment of cancer and viral infections. The detailed experimental protocols provided serve as a valuable resource for researchers in the field to ensure the generation of reliable and comparable data.



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